molecular formula C29H50O4S B1229586 beta-Sitosteryl sulfate CAS No. 24815-93-8

beta-Sitosteryl sulfate

Cat. No.: B1229586
CAS No.: 24815-93-8
M. Wt: 494.8 g/mol
InChI Key: IPVNPUHVCZJVOI-VJSFXXLFSA-N
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Description

Beta-sitosteryl sulfate (chemical name: 24β-ethylcholest-5-en-3β-ol sulfate) is a sulfated derivative of β-sitosterol, a plant-derived phytosterol. Its structure comprises a sterol backbone with a sulfate group attached at the 3β-hydroxyl position (Fig. 1) . This modification confers unique physicochemical properties, including enhanced water solubility compared to non-sulfated sterols, making it biologically active in membrane dynamics and therapeutic applications.

This compound is naturally found in marine organisms, particularly sea cucumbers (e.g., Stichopus cf. horrens), where it serves protective roles against cytotoxic saponins by modulating membrane permeability . Analytically, it has been employed as an internal standard for quantifying cholesteryl sulfate in plasma via thin-layer chromatography .

Properties

CAS No.

24815-93-8

Molecular Formula

C29H50O4S

Molecular Weight

494.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C29H50O4S/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32)/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

IPVNPUHVCZJVOI-VJSFXXLFSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C

Synonyms

eta-sitosterol sulfate
beta-sitosterol sulfate, potassium salt, (3beta)-isome

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Sulfated Sterols

Compound Backbone Structure Functional Group Natural Sources Key Biological Roles
This compound 24β-ethylcholest-5-en-3β-ol Sulfate at C3 Sea cucumbers (S. cf. horrens), plants Enhances membrane fluidity ; counters saponin cytotoxicity ; stabilizes cosmetic formulations ; analytical internal standard .
Cholesteryl sulfate Cholest-5-en-3β-ol Sulfate at C3 Human plasma, epidermis Regulates epidermal differentiation ; stabilizes cell membranes; biomarker for Alzheimer’s disease .
Cholestanol sulfate 5α-Cholestan-3β-ol Sulfate at C3 Marine invertebrates Chemopreventive and antineoplastic activities ; modulates membrane interactions with saponins.
Campesteryl sulfate 24α-methylcholest-5-en-3β-ol Sulfate at C3 Plants, algae Limited data; hypothesized roles in membrane stabilization and stress response.

Key Insights:

  • Backbone Variations : this compound differs from cholesteryl sulfate by the presence of a 24β-ethyl group instead of a 24-methyl group, altering lipid bilayer interactions .
  • Sulfation Impact: Sulfation at C3 increases polarity, enhancing water solubility and enabling distinct biological roles compared to non-sulfated sterols (e.g., β-sitosterol) .
  • Biological Context: In sea cucumbers, this compound and cholestanol sulfate act synergistically to reduce saponin-induced membrane permeability, a protective mechanism absent in non-sulfated sterols .

Key Insights:

  • Cosmetic Efficacy: this compound outperforms non-sulfated sterols (e.g., β-sitosterol) in skincare due to its emulsifying capacity and bilayer fluidity enhancement .
  • Diagnostic Utility: Cholesteryl sulfate is prioritized in clinical biochemistry for disease biomarker studies, whereas this compound is relegated to analytical roles as an internal standard .

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